molecular formula C11H20O4 B12329241 tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

Cat. No.: B12329241
M. Wt: 216.27 g/mol
InChI Key: RYSBSOFJVAAVJA-UHFFFAOYSA-N
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Description

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate is a sophisticated chemical building block incorporating a protected carboxylic acid group and a sterically constrained oxetane ring system with hydroxymethyl functionality. This unique molecular architecture makes it particularly valuable in medicinal chemistry and drug discovery research, where it serves as a versatile synthon for the development of novel therapeutic agents. The tert-butyl ester moiety provides excellent stability under various reaction conditions while allowing for facile deprotection to generate the corresponding propanoic acid derivative when needed for further conjugation. The compound's strategic value lies in its hybrid structure, combining the steric constraints and improved metabolic stability associated with the oxetane ring – a motif increasingly recognized for its favorable physicochemical properties in drug design – with the versatile reactivity of both the protected carboxylate and hydroxymethyl groups . This molecular framework is particularly relevant in the design of ferroptosis inhibitors, as similar tert-butyl ester-containing compounds have demonstrated significant potential in addressing ferroptosis-related disorders . Researchers are leveraging this scaffold to develop heteroaromatic and heterobicyclic aromatic derivatives that modulate key pathways in oxidative cell death mechanisms. Beyond its applications in ferroptosis research, this compound serves as a critical intermediate in the synthesis of benzimidazole-containing molecules and other fused bicyclic heteroaromatic systems that represent privileged structures in pharmaceutical development . The presence of multiple functional groups allows for sequential and selective modifications, enabling medicinal chemists to rapidly diversify molecular scaffolds while maintaining favorable drug-like properties. The oxetane ring contributes to improved solubility and metabolic stability compared to traditional aromatic systems, addressing common challenges in lead optimization programs. This compound enables researchers to explore novel chemical space while advancing projects in oncology, neurodegenerative diseases, and other therapeutic areas where targeted molecular therapeutics are needed.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

tert-butyl 3-[3-(hydroxymethyl)oxetan-3-yl]propanoate

InChI

InChI=1S/C11H20O4/c1-10(2,3)15-9(13)4-5-11(6-12)7-14-8-11/h12H,4-8H2,1-3H3

InChI Key

RYSBSOFJVAAVJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1(COC1)CO

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Oxidation

A high-yielding method involves oxidizing 3-hydroxymethyl-oxetanes in aqueous alkaline media using palladium catalysts. For example:

  • Substrate : 3-Ethyl-3-hydroxymethyl-oxetane
  • Catalyst : 5% Pd/C with Bi(NO₃)₃ activator
  • Conditions : 80°C, O₂ atmosphere, 1.2M NaOH
  • Yield : 97% of 3-ethyl-oxetane-3-carboxylic acid.
    This intermediate is esterified with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) to yield the target compound.

Copper-Chromium-Barium Catalysts

Early methods employed Cu/Cr/Ba catalysts for liquid-phase dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes at 190–270°C. However, this approach suffers from side reactions (e.g., polymerization) and requires subsequent esterification, reducing overall efficiency.

Direct Esterification of Oxetane Carboxylic Acids

Esterification of oxetane-carboxylic acids with tert-butanol is a critical step.

Steglich Esterification

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
  • Solvent : Dichloromethane
  • Yield : 85–90%.
    This method avoids high temperatures, preserving the oxetane ring’s integrity.

Acid-Catalyzed Fischer Esterification

  • Catalyst : H₂SO₄ or p-toluenesulfonic acid
  • Conditions : Reflux in tert-butanol, azeotropic water removal
  • Yield : 70–75%.
    While simpler, this method risks oxetane ring opening under acidic conditions.

Protection-Deprotection Strategies for Hydroxymethyl Groups

The hydroxymethyl group’s reactivity necessitates protection during synthesis.

Silyl Protection

  • Protecting Agent : tert-Butyldimethylsilyl chloride (TBDMSCl)
  • Conditions : Imidazole, DMF, 0°C → RT
  • Deprotection : TBAF (tetrabutylammonium fluoride).
    This strategy is effective but adds synthetic steps.

Acetal Formation

  • Reagent : Dihydropyran (DHP), pyridinium p-toluenesulfonate
  • Deprotection : Methanol with p-TsOH.
    Used in multi-step syntheses to stabilize intermediates during oxidation.

Ring-Opening Polymerization (ROP) and Post-Functionalization

ROP of 3-ethyl-3-hydroxymethyl-oxetane (EHO) followed by esterification offers a scalable route.

BF₃·Et₂O-Initiated ROP

  • Monomer : EHO
  • Initiator : BF₃·Et₂O (1 mol%)
  • Conditions : 70°C, 2 h
  • Post-polymerization esterification : React with tert-butyl propiolate.
    Yields branched polyethers with 85–90% functionalization.

Stereoselective Synthesis via Chiral Auxiliaries

Asymmetric methods ensure enantiopure products for pharmaceutical applications.

SAMP/RAMP Hydrazones

  • Auxiliary : (S)- or (R)-SAMP hydrazones
  • Metalation : t-BuLi, THF at −78°C
  • Electrophilic Quenching : tert-Butyl acrylate.
    Enantiomeric excess (ee) reaches 84%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Pd-Catalyzed Oxidation High purity, minimal side reactions Requires costly Pd catalysts 90–97%
Fischer Esterification Simplicity, no specialized reagents Risk of ring opening 70–75%
ROP + Esterification Scalability, polymer intermediate Multi-step process 80–85%
SAMP/RAMP Hydrazones High enantioselectivity Lengthy synthesis, auxiliary removal 75–84%

Emerging Techniques

Photoredox Catalysis

Recent advances use iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆) for radical-mediated oxetane formation. This method could streamline synthesis but remains untested for tert-butyl ester derivatives.

Continuous Flow Chemistry

Microreactors enable precise control over exothermic steps (e.g., oxidations), improving safety and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tert-butyl 3-(carboxymethyl)oxetan-3-yl propanoate.

    Reduction: Formation of tert-butyl 3-(hydroxymethyl)oxetan-3-yl propanol.

    Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)oxetan-3-yl carbamate
  • tert-Butyl 3-(aminomethyl)oxetan-3-yl carbamate
  • tert-Butyl 3-(hydroxymethyl)phenethylcarbamate

Uniqueness

tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxetane ring and the tert-butyl ester group allows for a wide range of chemical modifications and applications.

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